N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide
Description
N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyran ring, a cyclopropane ring, and a hydrazide functional group.
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-8-15(21)16(18(23)24-10)11(2)19-20-17(22)14-9-13(14)12-6-4-3-5-7-12/h3-8,13-14,21H,9H2,1-2H3,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMGKGGLFMBMBJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2CC2C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2CC2C3=CC=CC=C3)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 2-phenylcyclopropanecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide exerts its effects involves its interaction with cellular targets. In the context of its anticancer activity, the compound induces apoptosis by activating caspases and disrupting mitochondrial function . It may also interfere with cell cycle progression, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-(4-methylanilino)acetohydrazide
- 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is unique due to its combination of a pyran ring and a cyclopropane ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions further distinguishes it from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
